molecular formula C14H34O5Si4 B1591413 Methacryloxymethyltris(trimethylsiloxy)silane CAS No. 74681-63-3

Methacryloxymethyltris(trimethylsiloxy)silane

Cat. No.: B1591413
CAS No.: 74681-63-3
M. Wt: 394.76 g/mol
InChI Key: NYHMLROEJNBVEF-UHFFFAOYSA-N
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Description

Methacryloxymethyltris(trimethylsiloxy)silane (CAS 74681-63-3) is a specialized organosilicon compound that serves as a versatile silane coupling agent and synthesis intermediate. This compound features a unique molecular structure combining a reactive methacrylate functional group with a tris(trimethylsiloxy)silyl moiety, enabling it to form stable bridges between organic polymers and inorganic surfaces . Its mechanism of action involves the hydrolysis of its siloxane groups to form silanols, which condense with hydroxyl groups on inorganic materials, while the methacryloxy group can undergo free-radical copolymerization with organic monomers and polymers . A key application is as an important additive in the preparation of soft contact lenses, where it contributes to enhanced material properties . It is also widely employed as a crosslinking agent and adhesion promoter in high-performance coatings, adhesives, and sealants, significantly improving mechanical strength, durability, and water resistance . Furthermore, its role as a surface modifier improves the dispersibility of fillers in composite materials and promotes hydrophobicity . The synthesis of this compound typically involves an acid-catalyzed transesterification and siloxane exchange reaction between 1-methacryloxymethyltrimethoxysilane and hexamethyldisiloxane, followed by purification via vacuum distillation to achieve high purity . This product is intended for research and industrial synthesis purposes only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMLROEJNBVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581588
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-63-3
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Procedure

A representative and well-documented synthesis method is as follows:

Step Reagents & Conditions Description
1 Hexamethyldisiloxane (80.8 g, 0.499 mol), Acetic acid (39.9 g, 0.67 mol), Trifluoromethanesulfonic acid (0.5 g of 10% solution in acetic acid, 0.0003 mol) Initial mixture heated to 45°C with stirring in a three-necked flask
2 Gradual addition of 1-methacryloxymethyltrimethoxysilane (48.8 g, 0.22 mol) over 1 hour at 45°C Reaction proceeds with continuous stirring for 1 hour at 45°C
3 Acetyl chloride (6.1 g, 0.078 mol) added at 40°C After stirring for 20 minutes, acidic phase is separated
4 Hexamethyldisilazane (17.9 g, 0.11 mol) added Neutralizes and reduces monohydroxy silane impurities
5 Filtration and vacuum distillation Removal of volatile constituents and purification of product

This method yields methacryloxymethyltris(trimethylsiloxy)silane with approximately 78% yield and a purity of 99.3% as analyzed by gas chromatography (GC).

Reaction Mechanism and Conditions

  • Catalysis: The reaction is catalyzed by trifluoromethanesulfonic acid in acetic acid, which facilitates the transesterification and siloxane exchange reactions.
  • Temperature: Controlled heating at 40-45°C is critical to maintain reaction kinetics and prevent side reactions.
  • Neutralization: Hexamethyldisilazane is used to neutralize acidic by-products and eliminate monohydroxy impurities, improving product purity.
  • Purification: Vacuum distillation and filtration through a 0.2 μm filter candle ensure removal of low-boiling impurities and particulate matter.

Analytical Data from Gas Chromatography

The GC analysis during synthesis reveals the composition of the reaction mixture at various stages:

Component Area % Before Acetyl Chloride Area % After Acetyl Chloride Area % After Hexamethyldisilazane
Product (this compound) 44.7% 49.3% 48.7%
Monoorganoxy impurity (CH2CH(CH3)-COO-CH2-Si(OSiMe3)2OMe) 1.1% 0.2% 0.2%
Monohydroxy impurity (CH2CH(CH3)-COO-CH2-Si(OSiMe3)2OH) 0.7% 0.7% 0.0%
Difunctional disiloxane dimers 0.6% 0.9% 0.9%

This data confirms the effectiveness of acetyl chloride and hexamethyldisilazane treatments in reducing impurities.

Alternative Preparation Notes

  • This compound can also be synthesized by reacting methyl methacrylate with tris(trimethylsiloxy)methyl hydrosilicone resin under specific conditions, though detailed protocols are less commonly reported.
  • The reaction environment must be rigorously anhydrous to prevent hydrolysis of silane groups and to achieve high yields.
  • The use of acetic acid and trifluoromethanesulfonic acid as catalysts is preferred due to their ability to promote siloxane exchange without excessive side reactions.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 1-Methacryloxymethyltrimethoxysilane, Hexamethyldisiloxane
Catalysts Trifluoromethanesulfonic acid in acetic acid
Temperature 40-45°C
Reaction Time Addition over 1 hour + 1 hour stirring + 20 min post acetyl chloride addition
Neutralizing Agent Hexamethyldisilazane
Purification Vacuum distillation, filtration (0.2 μm)
Yield ~78%
Purity ~99.3% (GC analysis)

Research Findings and Industrial Relevance

  • The stepwise acid-catalyzed transesterification and siloxane exchange method is well-established and reproducible for industrial-scale synthesis.
  • The use of acetyl chloride and hexamethyldisilazane is critical for impurity control, which directly impacts the performance of the compound in applications such as coatings, adhesives, and biomedical materials.
  • The final product’s high purity and controlled molecular structure ensure its effectiveness as a coupling and crosslinking agent.

Chemical Reactions Analysis

Methacryloxymethyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methacryloxymethyltris(trimethylsiloxy)silane features a unique structure that includes both methacryloxy and siloxy groups, which contribute to its reactivity and stability. The compound can participate in polymerization reactions, forming stable bonds with other molecules. Its mechanism of action involves strong chemical bonding with substrates, facilitating crosslinking and adhesion processes through its methacryloxy group, which can form covalent bonds with amino acids in proteins, impacting various biochemical pathways .

Chemistry

  • Silane Coupling Agent : this compound is used as a silane coupling agent to enhance adhesion between organic polymers and inorganic materials, improving the mechanical properties of composites.
  • Crosslinking Agent : It serves as a crosslinking agent in silicone polymer synthesis, contributing to the formation of durable networks that enhance material performance.

Biology

  • Biomaterials Modification : The compound is utilized in the preparation and modification of biomaterials, enhancing their properties for specific biological applications such as drug delivery systems and tissue engineering.
  • Cellular Interaction Studies : Research indicates that it can influence cellular processes, including cell signaling pathways and gene expression, due to its interaction with cell membranes.

Medicine

  • Medical Devices : this compound is employed in the development of medical devices, particularly in coatings that improve biocompatibility and performance.
  • Drug Delivery Systems : Its ability to form stable bonds allows for the design of advanced drug delivery systems that can release therapeutic agents effectively .

Industrial Applications

  • Coatings and Sealants : The compound is widely used in high-performance coatings and adhesives, providing enhanced durability and functionality. It acts as a surface modifier that improves water repellency and chemical resistance .
  • Personal Care Products : In cosmetics, it serves as an ingredient that enhances product stability and performance due to its siloxane structure.

Case Studies

  • Biocompatibility Enhancement :
    A study investigated the use of this compound in the modification of hydrogels for contact lenses. The results demonstrated improved oxygen permeability and reduced corneal hypoxia compared to traditional materials .
  • Adhesion Improvement in Composites :
    Research on composite materials revealed that incorporating this silane significantly enhanced adhesion between glass fibers and polymer matrices, leading to improved mechanical strength and durability .
  • Drug Delivery Systems :
    A case study focused on developing a drug delivery system using this compound-modified nanoparticles. The findings indicated increased loading efficiency and controlled release profiles for therapeutic agents.

Mechanism of Action

The mechanism of action of methacryloxymethyltris(trimethylsiloxy)silane involves its ability to form strong chemical bonds with various substrates. This compound interacts with molecular targets through its methacryloxy and siloxy groups, facilitating crosslinking and adhesion processes . The pathways involved include the formation of covalent bonds and the stabilization of molecular structures, leading to improved material properties.

Comparison with Similar Compounds

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS, CAS 17096-07-0)

  • Molecular Formula : C₁₆H₃₈O₅Si₄
  • Molecular Weight : 422.8 g/mol
  • Physical Properties :
    • Boiling Point: 139°C
    • Flash Point: 200°C
    • Specific Gravity: 0.93
    • Refractive Index: 1.4176
    • Solubility: Immiscible with water .
  • Applications :
    • Key component in silicone hydrogel contact lenses for high oxygen permeability .
    • Crosslinker in polymer synthesis and silane coupling agent .
  • Reactivity : Methacrylate group enables radical polymerization, but phase separation occurs when copolymerized with acrylates (e.g., PEGDA) due to differing reactivity .

3-(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane (SiGMA)

  • Structure : Bis(trimethylsiloxy) groups instead of tris(trimethylsiloxy) .
  • Reactivity : Methacrylate group causes microphase separation in PEGDA-co-SiGMA networks due to mismatched reactivity with acrylates .
  • Applications : Used in hydrogels for controlled drug delivery and biocompatible materials.

Tris(trimethylsiloxy)silane (TMS, CAS 1873-89-8)

  • Molecular Formula : C₉H₃₀O₃Si₄
  • Molecular Weight : 310.69 g/mol .
  • Applications : Reagent in organic synthesis, material chemistry, and silicon-based polymer production. Lacks methacrylate functionality, limiting its use as a crosslinker .

Phenethyltris(trimethylsiloxy)silane (CAS 211935-21-6)

  • Molecular Formula : C₁₇H₃₆O₃Si₄
  • Applications : Primarily for research purposes; phenethyl group introduces aromaticity, altering solubility and thermal stability compared to methacrylate analogs .

(3-Methacryloxypropyl)tris(dimethylsiloxy)silane (CAS 17096-08-1)

  • Structure : Dimethylsiloxy groups replace trimethylsiloxy, reducing steric hindrance and hydrophobicity.
  • Implications : Enhanced solubility in polar solvents but lower thermal stability compared to trimethylsiloxy analogs .

Table 1: Comparative Properties of this compound and Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound (74681-63-3) Not fully disclosed ~400–420 (estimated) Crosslinking, adhesives, medical devices Likely similar to TRIS; limited data
TRIS (17096-07-0) C₁₆H₃₈O₅Si₄ 422.8 Contact lenses, polymer synthesis Phase separation with acrylates
SiGMA C₁₅H₃₄O₆Si₃ ~400 (estimated) Drug delivery hydrogels Bis-siloxy groups reduce crosslink density
TMS (1873-89-8) C₉H₃₀O₃Si₄ 310.69 Organic synthesis, reagents No methacrylate group
Phenethyltris(trimethylsiloxy)silane (211935-21-6) C₁₇H₃₆O₃Si₄ ~400 (estimated) Research applications Aromatic substituent alters properties

Research Findings

Copolymerization Behavior

  • TRIS requires toluene as a co-solvent for homogeneous copolymerization with PEGDA, whereas SiGMA induces microphase separation due to methacrylate-acrylate reactivity differences .

Solubility and Thickening Efficiency

  • Siloxane-tailed compounds (e.g., benzene trisureas with propyl tris(trimethylsiloxy)silane) show CO2-thickening efficiency but require co-solvents (e.g., toluene) for dissolution .
  • TRIS’s immiscibility with water limits its use in aqueous systems but enhances stability in hydrophobic matrices .

Biological Activity

Methacryloxymethyltris(trimethylsiloxy)silane (MTTSS) is an organosilicon compound with significant applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its biochemical properties, cellular effects, mechanisms of action, and applications in medical devices and biomaterials.

Overview of this compound

  • Chemical Formula : C14H34O5Si4
  • Molecular Weight : 394.76 g/mol
  • CAS Number : 74681-63-3

MTTSS is characterized by its unique methacryloxy and siloxy groups, which facilitate its reactivity and interactions with biological systems. Its primary functions include acting as a silane coupling agent, adhesion promoter, and crosslinking agent in various chemical processes.

Interaction with Biomolecules

MTTSS exhibits several biochemical properties that enable it to interact with enzymes, proteins, and other biomolecules:

  • Polymerization : The methacryloxy group allows MTTSS to participate in polymerization reactions, forming stable bonds with other molecules.
  • Enzyme Interaction : It can bind covalently to amino acids in proteins, potentially leading to enzyme inhibition or activation.

Cellular Effects

Research indicates that MTTSS influences various cellular processes:

  • Cell Signaling : It can affect signaling pathways and gene expression.
  • Membrane Dynamics : MTTSS alters membrane fluidity and permeability, impacting overall cell function.

Molecular Mechanism

The biological activity of MTTSS is primarily mediated through its binding interactions with biomolecules:

  • Covalent Bond Formation : The methacryloxy group facilitates the formation of covalent bonds with proteins, influencing their activity.
  • Transport and Distribution : Within cells, MTTSS is transported via interactions with specific transporters and binding proteins.

Metabolic Pathways

MTTSS is metabolized by enzymes such as esterases that hydrolyze the methacryloxy group, releasing methacrylic acid and other metabolites. This metabolic process can influence its biological activity and efficacy.

Modification of Silicone Hydrogel Contact Lenses

A study investigated the use of MTTSS in the development of modified silicone hydrogel contact lenses for selective adsorption of the antibiotic Ofloxacin (OFL). The modified lenses exhibited enhanced mechanical properties and antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of MTTSS in biomedical applications .

PropertyModified LensesControl Lenses
Adsorption Capacity (mg/g)2.86Not specified
Inhibition Ring Size (mm)15.2 (S. aureus)Not specified
17.8 (E. coli)Not specified

This study highlights the role of MTTSS in enhancing the performance of biomaterials used in medical devices.

Applications in Medicine

MTTSS has several applications in the field of medicine:

  • Biocompatibility : Its ability to enhance the properties of biomaterials makes it suitable for use in drug delivery systems and medical devices.
  • Surface Modification : MTTSS is employed to modify surfaces for improved adhesion and functionality in various biomedical applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methacryloxymethyltris(trimethylsiloxy)silane, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via hydrosilylation or controlled hydrolysis of precursor silanes. For example, notes that precursors like trimethoxyalkylsilanes are preferred due to reduced steric hindrance, enabling efficient nucleophilic displacement reactions .
  • Purity Validation : Techniques include gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying methacrylate and siloxy groups), and Fourier-transform infrared spectroscopy (FTIR) to detect residual hydroxyl groups from incomplete siloxane formation .

Q. What are the primary applications of this compound in polymer science?

  • Coupling Agent : Enhances adhesion between organic polymers (e.g., polypropylene) and inorganic fillers (e.g., silica) by forming covalent Si-O-Si bonds at interfaces .
  • Cross-Linking : Used in silicone-based elastomers to improve thermal stability. demonstrates its use with ethylene glycol dimethacrylate (EGDMA) to create cross-linked networks in PDMS copolymers .
  • Nanocomposites : Acts as a dispersing agent for graphene oxide (GO) or carbon nanotubes, reducing aggregation via surface functionalization .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at <5°C under inert gas (e.g., argon) to prevent hydrolysis. highlights hydrolytic sensitivity, requiring moisture-free conditions .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Incompatible with strong oxidizers; avoid sparks/open flames (flashpoint: >200°C) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different catalytic conditions?

  • Acid/Base Catalysis : Under acidic conditions, the silane group undergoes faster hydrolysis, forming silanols that condense into siloxane networks. Basic conditions may deprotonate methacrylate, altering polymerization kinetics .
  • Metal Catalysts : Platinum catalysts (e.g., Karstedt’s catalyst) accelerate hydrosilylation with alkenes, critical for functionalizing surfaces in nanomaterials .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Solubility Testing : Conduct systematic studies in aprotic solvents (e.g., THF, toluene) versus polar solvents (e.g., acetone). notes LogP = 9, indicating high hydrophobicity, but solubility in THF is enhanced by its siloxane backbone .
  • Additive Screening : Use dispersants like polyvinylpyrrolidone (PVP) to improve compatibility in polar matrices, as shown in for graphene-based composites .

Q. How can cross-linking density be controlled in polymers using this silane?

  • Stoichiometry Adjustment : Vary the ratio of methacrylate to siloxy groups. Higher methacrylate content increases radical-initiated cross-linking, while siloxy groups enhance thermal stability .
  • Curing Conditions : Optimize UV exposure time or thermal curing (e.g., 60–80°C) to balance network formation and avoid premature gelation .

Q. What analytical methods differentiate between surface-bound and unreacted silane in nanocomposites?

  • XPS Analysis : X-ray photoelectron spectroscopy detects Si 2p peaks at ~102–104 eV for surface-bound siloxanes versus ~100 eV for unreacted silane .
  • TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies volatile degradation products (e.g., trimethylsilanol) from unbound silane .

Methodological Guidance

Designing experiments to assess silane coupling efficiency in fiber-reinforced composites

  • Sample Preparation : Treat glass fibers with a 2% w/v silane solution in ethanol/water (95:5), pH adjusted to 4.5 with acetic acid. Cure at 110°C for 1 hour .
  • Performance Testing : Measure interfacial shear strength via microbond tests or dynamic mechanical analysis (DMA) to quantify adhesion improvements .

Troubleshooting polymerization inconsistencies in silicone-methacrylate hybrids

  • Inhibitor Removal : Purify the silane via distillation to remove MEHQ inhibitors, which can delay radical polymerization .
  • Oxygen Exclusion : Use degassed solvents and nitrogen purging to prevent oxygen inhibition of methacrylate radicals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methacryloxymethyltris(trimethylsiloxy)silane
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Methacryloxymethyltris(trimethylsiloxy)silane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.